![molecular formula C13H14O B12896150 7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 108368-89-4](/img/structure/B12896150.png)
7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . This compound belongs to the class of dibenzofurans, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a cascade assembly between isatin-derived Morita–Baylis–Hillman carbonates and o-hydroxybenzylideneacetones has been developed under the relay catalysis of Pd(PPh3)4 and DBU, affording a spectrum of 1,2,3,4-tetrahydrodibenzo[b,d]furan architectures .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary depending on the specific requirements and applications of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Dibenzofuran: A parent compound with a similar structure but without the methyl group.
1,2,3,4-Tetrahydrodibenzo[b,d]furan: A similar compound lacking the methyl substitution.
7-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan: A compound with a methoxy group instead of a methyl group.
Uniqueness: 7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.
Properties
CAS No. |
108368-89-4 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C13H14O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8H,2-5H2,1H3 |
InChI Key |
FCOBKELWQPGKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


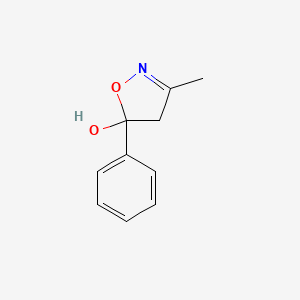
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
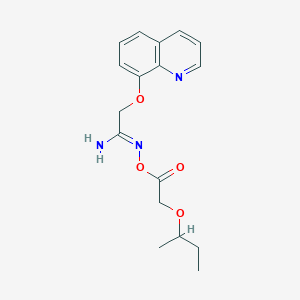
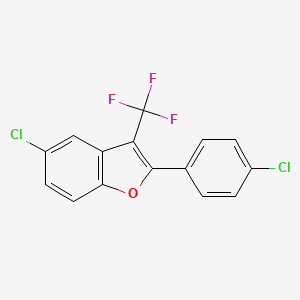
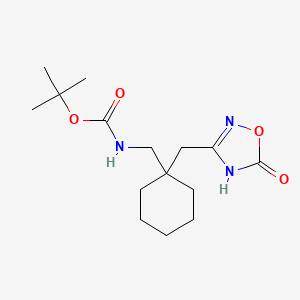

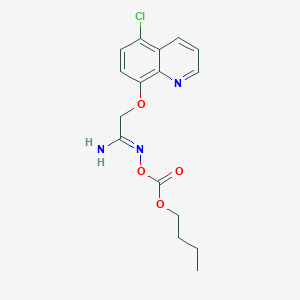
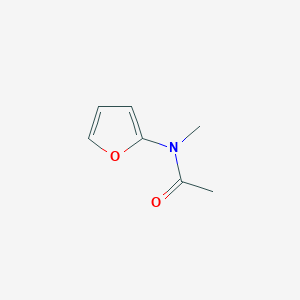
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
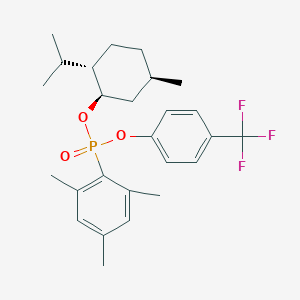

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
